molecular formula C22H21ClN2O4 B6515498 ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-21-8

ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515498
CAS No.: 950276-21-8
M. Wt: 412.9 g/mol
InChI Key: IZTNGTJQNIEIJW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.1189848 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN2O5C_{21}H_{19}ClN_{2}O_{5}, with a molecular weight of 414.8 g/mol. The presence of a chloro group and a carbamoyl moiety enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC21H19ClN2O5
Molecular Weight414.8 g/mol
CAS Number950276-27-4

1. Antimicrobial Properties

Research indicates that compounds within the quinoline class often exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

3. Anticancer Effects

Quinoline derivatives are increasingly recognized for their anticancer properties. This compound may exert its anticancer effects through several mechanisms, including:

  • Inhibition of cell proliferation: It may inhibit key enzymes involved in cell cycle regulation.
  • Induction of apoptosis: The compound could trigger programmed cell death in cancer cells.

Preliminary studies have indicated that this compound can induce apoptosis in various cancer cell lines, although further research is necessary to elucidate the exact mechanisms involved.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline core: This step usually involves cyclization reactions.
  • Introduction of functional groups: The chloro and carbamoyl groups are introduced through electrophilic substitution reactions.
  • Final esterification: The final product is obtained by esterifying the carboxylic acid with ethanol.

Case Studies and Research Findings

A variety of studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antimicrobial Activity Study : A study demonstrated that related quinoline compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may share these properties.
  • Anticancer Mechanism Investigation : Research on structurally similar compounds revealed that they could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways, suggesting a potential mechanism for this compound .
  • Enzyme Interaction Studies : Investigations into enzyme interactions indicated that quinoline derivatives could act as inhibitors for enzymes like topoisomerases and kinases, which are critical in cancer treatment .

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-ethylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-14-5-8-16(9-6-14)24-21(26)13-29-20-12-19(22(27)28-4-2)25-18-10-7-15(23)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTNGTJQNIEIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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